An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzenethiol, also known as 3,5-bis(trifluoromethyl)thiophenol, is a fluorinated aromatic thiol that serves as a crucial intermediate in organic synthesis.[1] Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and materials.[1][2] The trifluoromethyl groups significantly influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, offering distinct reactivity profiles compared to its non-fluorinated analog. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 3,5-bis(trifluoromethyl)benzenethiol.
Core Properties
The physical and chemical properties of 3,5-Bis(trifluoromethyl)benzenethiol are summarized in the tables below.
Physical Properties
| Property | Value | Reference |
| Appearance | Clear colorless to slightly yellow liquid | [1][3] |
| Molecular Formula | C8H4F6S | [1][4] |
| Molecular Weight | 246.17 g/mol | [1][4] |
| Melting Point | 71 °C | [1][3] |
| Boiling Point | 167 °C (lit.) | [5][6] |
| Density | 1.46 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index | n20/D 1.442 (lit.) | [1][5] |
| Vapor Pressure | 2.3 mmHg at 25°C | [1][3] |
| Flash Point | 65.6 °C (150.1 °F) - closed cup | [5] |
| Water Solubility | Insoluble in water; soluble in alcohol and ether | [1][3] |
Chemical and Spectroscopic Properties
| Property | Value | Reference |
| IUPAC Name | 3,5-bis(trifluoromethyl)benzenethiol | [4] |
| CAS Number | 130783-02-7 | [1][4] |
| pKa | 4.90 ± 0.11 (Predicted) | [1] |
| LogP | 4.01290 | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.68 (s, 1H), 7.56 (s, 2H), 3.63 (s, 1H) | |
| ¹³C NMR (101 MHz, CDCl₃) | δ 132.3 (q, J = 33.7 Hz), 131.9, 126.9, 123.1 (q, J = 272.8 Hz), 119.3 (hept, J = 4.0 Hz) | |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.26 | |
| IR Spectra | Available through various databases | [4] |
| Mass Spectrometry (GC-MS) | m/z: 246 (M+) | [4][7] |
Experimental Protocols
Synthesis of 3,5-Bis(trifluoromethyl)benzenethiol
A common method for the synthesis of 3,5-bis(trifluoromethyl)benzenethiol involves the reaction of 3,5-bis(trifluoromethyl)chlorobenzene with a sulfur source such as sodium hydrosulfide.
Materials:
-
3,5-bis(trifluoromethyl)chlorobenzene
-
Industrial sodium hydrosulfide
-
Dimethyl sulfoxide (DMSO)
-
Dilute sulfuric acid
-
500-mL three-necked flask
-
Heating and stirring apparatus
-
Steam distillation apparatus
Procedure:
-
In a 500-mL three-necked flask, combine 24.9 g (0.1 mole) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 g (0.5 mole) of industrial sodium hydrosulfide.[7]
-
Add 180 g of dimethyl sulfoxide (DMSO) as the solvent.[7]
-
Heat the mixture to 110°C and stir for 10 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Under stirring, gradually add dilute sulfuric acid to acidify the reaction mixture to a pH of 4.[7]
-
Perform steam distillation on the acidified mixture.[7]
-
Collect the distilled product, which should be a slightly light yellow transparent liquid. The expected yield is approximately 19.7 g (80%).[7]
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized 3,5-bis(trifluoromethyl)benzenethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show three distinct signals corresponding to the aromatic protons and the thiol proton.
-
¹³C NMR: The carbon NMR will exhibit characteristic signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing quartets due to C-F coupling.
-
¹⁹F NMR: A single peak in the fluorine NMR spectrum confirms the presence of the two equivalent trifluoromethyl groups.
Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands for the S-H bond (thiol) and the C-F bonds of the trifluoromethyl groups.
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M+) at m/z 246, corresponding to the molecular weight of the compound.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3,5-bis(trifluoromethyl)benzenethiol.
Caption: A flowchart of the synthesis and purification process.
Reactivity Profile
This diagram outlines the key reactive sites of 3,5-bis(trifluoromethyl)benzenethiol, highlighting its utility in organic synthesis.
Caption: Key reactive sites and typical reactions.
Applications in Drug Development and Research
The unique properties of the 3,5-bis(trifluoromethyl)phenyl motif make this thiol a valuable precursor in medicinal chemistry and materials science.[8][9] The trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] It is used in the synthesis of various bioactive molecules, including substance P (neurokinin-1) receptor antagonists.[8][9] Furthermore, its derivatives are explored in the development of self-assembling monolayers and other advanced materials.[10]
Safety Information
3,5-Bis(trifluoromethyl)benzenethiol is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[5] It should be stored in a well-ventilated place, sealed in a dry container, and kept away from heat and open flames.[1][10]
References
- 1. 3,5-Bis(trifluoromethyl)benzenethiol|lookchem [lookchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. echemi.com [echemi.com]
- 4. 3,5-Bis(trifluoromethyl)benzenethiol | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-ビス(トリフルオロメチル)ベンゼンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alkalisci.com [alkalisci.com]
- 7. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 10. 3,5-Bis(trifluoromethyl)benzenethiol | 130783-02-7 | TCI AMERICA [tcichemicals.com]
